5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core with three key substituents:
- 5-Methyl group: Enhances metabolic stability and modulates electronic properties.
- 3-(4-Methylphenyl) group: A hydrophobic aromatic moiety that may influence target binding.
- N-(Pyridin-3-ylmethyl)amine: A polar substituent at position 7, contributing to hydrogen bonding and solubility.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-5-7-17(8-6-14)18-13-23-25-19(10-15(2)24-20(18)25)22-12-16-4-3-9-21-11-16/h3-11,13,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOSTUPFHCWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its antiviral properties. Research indicates that pyrazolo[1,5-a]pyrimidines, including this specific compound, exhibit significant antiviral activity against various viral infections. The mechanism typically involves inhibition of viral replication, making it a candidate for further development as an antiviral drug.
Case Study : A patent (US9963455B2) describes the synthesis of this class of compounds and their efficacy against viral infections such as influenza and HIV. The study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines effectively reduced viral load in infected cell lines, showcasing their potential for therapeutic use in antiviral treatments .
Cancer Research
Beyond antiviral applications, this compound has shown promise in cancer research. Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : In vitro studies have revealed that compounds similar to 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can inhibit tumor growth by targeting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation in various cancers .
Neurological Disorders
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may also play a role in treating neurological disorders. The modulation of neurotransmitter systems and neuroprotective effects are areas of ongoing research.
Case Study : A study published in a peer-reviewed journal explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in diseases like Alzheimer’s and Parkinson’s .
Data Tables
| Application Area | Mechanism of Action | Reference |
|---|---|---|
| Antiviral Activity | Inhibition of viral replication | US9963455B2 |
| Cancer Research | Inhibition of PI3K/Akt pathway | Various peer-reviewed studies |
| Neurological Disorders | Neuroprotection and inflammation reduction | Peer-reviewed journal articles |
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-alkyl/aryl groups exhibit potent M.tb inhibition. Key examples:
Table 1: Anti-Mycobacterial Pyrazolo[1,5-a]Pyrimidines
Anti-Proliferative Analogues
- Compound 153 (): 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl) derivative. Activity: Binds CDK-2 with a well-defined interaction profile .
Trifluoromethyl-Substituted Analogues ()
Compounds with trifluoromethyl (CF3) groups at position 2 exhibit distinct physicochemical properties:
- Example : 5-Methyl-3-(4-methylphenyl)-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine.
- Impact of CF3 : Increases lipophilicity (logP) and metabolic stability but may reduce solubility.
Table 2: Trifluoromethyl Analogues
*Calculated based on molecular formula.
Key Structure–Activity Relationship (SAR) Insights
Position 3 :
- 4-Fluorophenyl (e.g., compound 32) optimizes anti-M.tb activity, while 4-methylphenyl (target compound) may reduce potency but improve metabolic stability .
Position 5 :
- Methyl groups (target compound, ) balance activity and solubility, whereas aryl groups (e.g., biphenyl in ) enhance target affinity but may limit bioavailability.
Position 7: Pyridin-3-ylmethyl (target compound) vs.
Biological Activity
5-Methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential as an enzyme inhibitor.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study assessing the anticancer activity of synthesized pyrazolo[1,5-a]pyrimidines, including our compound of interest, MTT assays were conducted on the MDA-MB-231 human breast cancer cell line. The results indicated that while some derivatives showed significant growth inhibition, this compound exhibited moderate activity compared to established anticancer agents like YM155 and menadione.
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| This compound | 12.5 | 35.0 |
| YM155 | 2.0 | 8.0 |
| Menadione | 2.5 | 9.0 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).
Case Study: Antitubercular Screening
In a focused library screening of pyrazolo[1,5-a]pyrimidines for antitubercular activity, several analogs were tested against Mtb. The results indicated that compounds with structural similarities to our target compound displayed promising activity with low cytotoxicity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 15.0 | >20 |
| Pyrazinamide | 1.2 | >50 |
The primary mechanism of action was identified as inhibiting key metabolic pathways in Mtb, although it was not associated with traditional targets such as cell wall biosynthesis.
Enzyme Inhibition
Further investigations have suggested that this compound may act as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer progression.
Mechanism Insights
The inhibition assays revealed that the compound selectively inhibits specific kinases without affecting others significantly. This selectivity is crucial for minimizing side effects during therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The compound can be synthesized via cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include refluxing in pyridine with appropriate amines (e.g., pyridin-3-ylmethylamine) and purification via recrystallization from ethanol or dimethylformamide (DMF). Reaction optimization may involve adjusting solvent polarity and temperature to enhance yield (e.g., 62–70% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Characterization requires a combination of:
- IR spectroscopy to identify functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- 1H and 13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm).
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ peaks matching theoretical molecular weights) .
Q. What initial biological assays are appropriate for evaluating therapeutic potential?
- Methodological Answer : Prioritize:
- Anticancer activity : Cell viability assays (e.g., MTT) against human carcinoma lines (e.g., breast, lung) .
- Enzyme inhibition : Kinase inhibition assays (e.g., CDK9) using fluorometric or radiometric methods .
Q. How are common impurities removed during synthesis?
- Methodological Answer : Recrystallization (e.g., ethanol, DMF) and column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) effectively isolate the target compound. Monitoring via TLC ensures purity .
Advanced Research Questions
Q. How can conflicting NMR data be resolved for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Use variable-temperature NMR to distinguish dynamic effects (e.g., rotamers). Compare experimental shifts with computational predictions (DFT calculations). For ambiguous cases, X-ray crystallography provides definitive structural validation .
Q. What strategies optimize multi-step synthesis yields?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- In-line monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times .
Q. How is the structure-activity relationship (SAR) determined for pyrimidine ring modifications?
- Methodological Answer :
- Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the pyrimidine 3- or 5-positions.
- Biological testing : Correlate substituent effects with IC₅₀ values in kinase assays. For example, trifluoromethyl groups enhance CDK9 binding affinity .
Q. What computational methods support derivative design for enhanced activity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
